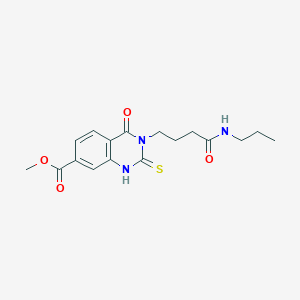
6-(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex heterocyclic molecule that appears to be related to various pyrazole and pyrimidine derivatives. While the specific compound is not directly mentioned in the provided papers, the research does cover the synthesis and reactions of structurally related compounds, which can offer insights into the potential synthesis and properties of the target molecule.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which proceeds both chemically and electrochemically . Similarly, the synthesis of pyridopyrazolopyrimidine derivatives from 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine and active methylene compounds suggests a possible route for the synthesis of the target compound by reacting pyrazole derivatives with appropriate precursors . The multicomponent synthesis approach is also evident in the formation of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which could provide a scaffold for the target molecule .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of pyrazole and pyrimidine rings, which are common in the target molecule. The synthesis of 3-aminopyrazolo[4,3-c]pyridine-4,6-dione and its reactions to form various pyrazolo[4,3-c]pyridine derivatives indicates the versatility of such structures in forming complex heterocyclic compounds . The structural assignment of these compounds is typically based on elemental analysis and spectral data, which would also be applicable to the target molecule.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with aldehydes, aryldiazonium chlorides, chalcones, and enaminones, leading to the formation of novel derivatives . The reactivity of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with various reagents to yield new oxopyrazolinylpyridines and related compounds suggests that the target molecule could also undergo a range of chemical transformations .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of related compounds can provide some insights. For instance, the antibacterial activity of novel heterocyclic scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones indicates potential biological activity for the target compound . The yields and reaction conditions, such as those reported for the electrochemical synthesis of pyrazolopyrans, could inform the optimization of the synthesis of the target molecule .
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of related pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry and organic synthesis. For instance, the synthesis of novel pyrazolopyridine derivatives explores the interaction between different substituents and core structures, revealing insights into their chemical behavior and potential as building blocks for further chemical synthesis (Gouda, 2012). Similarly, studies on the cyclization and dehydrosulfonylation/reduction sequences offer pathways to access pharmaceutically relevant compounds, including pyridopyrazines and pyrazinoisoquinolines, showcasing the chemical versatility of piperazine-derived compounds (Rao & Ramanathan, 2017).
Biological Activities
The exploration of the biological activities of compounds related to the chemical structure has led to discoveries regarding their antioxidant, antimicrobial, and potential therapeutic applications. For example, certain compounds have shown promising antioxidant properties, with the ability to protect DNA from oxidative damage, suggesting potential for therapeutic applications in diseases where oxidative stress plays a critical role (Gouda, 2012). Furthermore, diketopiperazine derivatives from marine-derived actinomycetes have exhibited modest antivirus activity, indicating the potential of such compounds in the development of new antiviral agents (Wang et al., 2013).
Molecular Interaction Studies
Molecular interaction studies, such as those investigating the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into how related compounds might interact with biological targets. These studies contribute to a deeper understanding of the molecular basis of compound-receptor interactions, which is crucial for the design of compounds with specific biological activities (Shim et al., 2002).
properties
IUPAC Name |
3-methyl-6-[4-(3-pyrazol-1-ylbenzoyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-22-17(26)13-16(21-19(22)28)23-8-10-24(11-9-23)18(27)14-4-2-5-15(12-14)25-7-3-6-20-25/h2-7,12-13H,8-11H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPZGTLVYRSGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

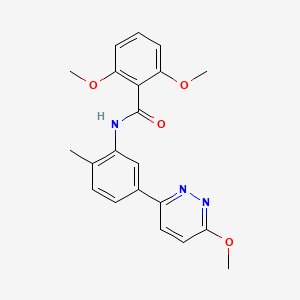
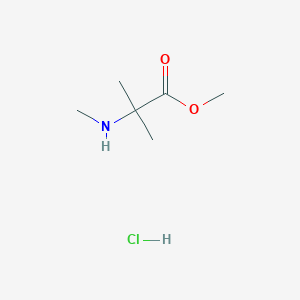



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)
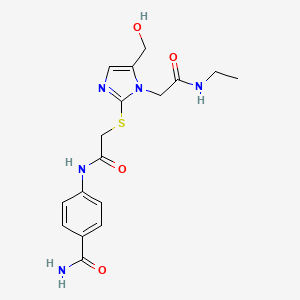
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)
![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
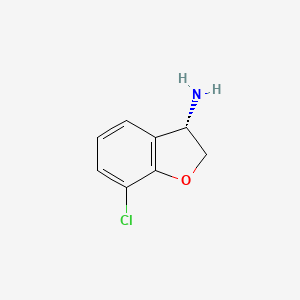

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)
